molecular formula C9H4N4O3 B13008041 4-Hydroxy-6-nitroquinazoline-8-carbonitrile

4-Hydroxy-6-nitroquinazoline-8-carbonitrile

Cat. No.: B13008041
M. Wt: 216.15 g/mol
InChI Key: FUKOMBWCGVARQW-UHFFFAOYSA-N
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Description

4-Hydroxy-6-nitroquinazoline-8-carbonitrile is an organic compound with the molecular formula C(_9)H(_4)N(_4)O(_3). This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of hydroxyl, nitro, and nitrile functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-nitroquinazoline-8-carbonitrile typically involves multi-step organic reactions. One common method starts with the nitration of quinazoline derivatives to introduce the nitro group. This is followed by the introduction of the hydroxyl group through hydrolysis or substitution reactions. The nitrile group can be introduced via cyanation reactions using reagents like potassium cyanide or other cyanide sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 4-Hydroxy-6-nitroquinazoline-8-carbonitrile can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, carboxylic acids, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), or other strong oxidizing agents.

    Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH(_4)), or sodium borohydride (NaBH(_4)).

    Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN), or other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Quinazoline-8,4-dione derivatives.

    Reduction: 4-Amino-6-nitroquinazoline-8-carbonitrile.

    Substitution: 4-Hydroxy-6-nitroquinazoline-8-carboxamide or 4-Hydroxy-6-nitroquinazoline-8-carboxylic acid.

Scientific Research Applications

4-Hydroxy-6-nitroquinazoline-8-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-nitroquinazoline-8-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinazoline-8-carbonitrile: Lacks the nitro group, which may result in different reactivity and biological activity.

    6-Nitroquinazoline-8-carbonitrile: Lacks the hydroxyl group, affecting its solubility and reactivity.

    4-Hydroxy-6-nitroquinazoline: Lacks the nitrile group, which may influence its chemical properties and applications.

Uniqueness

4-Hydroxy-6-nitroquinazoline-8-carbonitrile is unique due to the combination of hydroxyl, nitro, and nitrile groups in its structure

Properties

Molecular Formula

C9H4N4O3

Molecular Weight

216.15 g/mol

IUPAC Name

6-nitro-4-oxo-3H-quinazoline-8-carbonitrile

InChI

InChI=1S/C9H4N4O3/c10-3-5-1-6(13(15)16)2-7-8(5)11-4-12-9(7)14/h1-2,4H,(H,11,12,14)

InChI Key

FUKOMBWCGVARQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C#N)N=CNC2=O)[N+](=O)[O-]

Origin of Product

United States

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